

# Spectroscopic Profile of 4'-Bromo-biphenyl-3-carboxylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4'-Bromo-biphenyl-3-carboxylic acid

Cat. No.: B1332676

[Get Quote](#)

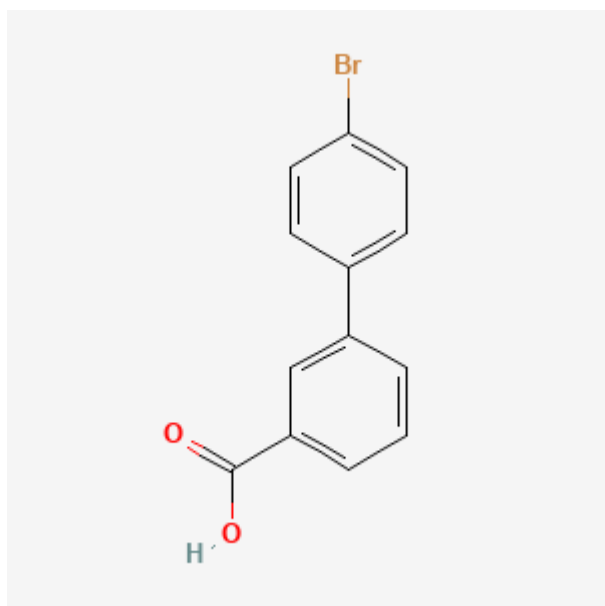
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **4'-Bromo-biphenyl-3-carboxylic acid**, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable resource for the characterization and quality control of **4'-Bromo-biphenyl-3-carboxylic acid** in a research and development setting.

## Chemical Structure and Properties

**4'-Bromo-biphenyl-3-carboxylic acid** possesses a molecular structure characterized by two phenyl rings linked together, with a bromine atom substituting one ring and a carboxylic acid group on the other. This arrangement of functional groups dictates its chemical reactivity and provides distinct signatures in various spectroscopic analyses.

| Property           | Value   |
|--------------------|---|
| Molecular Formula  | C <sub>13</sub> H <sub>9</sub> BrO <sub>2</sub> |
| Molecular Weight   | 277.11 g/mol                                    |
| CAS Number         | 885951-66-6                                     |
| Chemical Structure |   |



## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4'-Bromo-biphenyl-3-carboxylic acid** based on its chemical structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity    | Integration | Assignment                       |
|----------------------------------|-----------------|-------------|----------------------------------|
| ~13.0 - 12.0                     | Singlet (broad) | 1H          | -COOH                            |
| ~8.2 - 8.0                       | Multiplet       | 2H          | Aromatic Protons (ortho to COOH) |
| ~7.8 - 7.5                       | Multiplet       | 5H          | Remaining Aromatic Protons       |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

| Chemical Shift ( $\delta$ , ppm) | Assignment       |
|----------------------------------|------------------|
| ~172 - 167                       | -COOH            |
| ~145 - 120                       | Aromatic Carbons |
| ~125 - 120                       | C-Br             |

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment                                    |
|---------------------------------|---------------|---|
| 3300 - 2500                     | Broad         | O-H stretch (Carboxylic Acid)                 |
| ~1700                           | Strong        | C=O stretch (Carboxylic Acid)                 |
| ~1600, ~1480                    | Medium-Strong | C=C stretch (Aromatic Rings)                  |
| ~1300                           | Medium        | C-O stretch (Carboxylic Acid)                 |
| ~1200                           | Medium        | O-H bend (Carboxylic Acid)                    |
| ~850 - 800                      | Strong        | C-H out-of-plane bend (para-substituted ring) |
| Below 700                       | Medium-Strong | C-Br stretch                                  |

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)[\[1\]](#)

| m/z | Predicted Adduct |
|-----|------------------|
| 278 | $[M+H]^+$        |
| 301 | $[M+Na]^+$       |
| 277 | $[M]^+$          |
| 260 | $[M-OH]^+$       |
| 232 | $[M-COOH]^+$     |

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for **4'-Bromo-biphenyl-3-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4'-Bromo-biphenyl-3-carboxylic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- $^1H$  NMR:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 15 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0 to 220 ppm.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation Delay: 2-5 seconds.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Place a small amount of the solid **4'-Bromo-biphenyl-3-carboxylic acid** powder directly onto the crystal.

- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

#### Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

#### Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum.
- The resulting spectrum is displayed as % Transmittance or Absorbance versus Wavenumber ( $\text{cm}^{-1}$ ).
- Identify and label the characteristic absorption peaks.

## Mass Spectrometry (MS)

#### Sample Preparation:

- Prepare a dilute solution of **4'-Bromo-biphenyl-3-carboxylic acid** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  for analysis.

#### Instrumentation and Data Acquisition (Electron Ionization - EI):

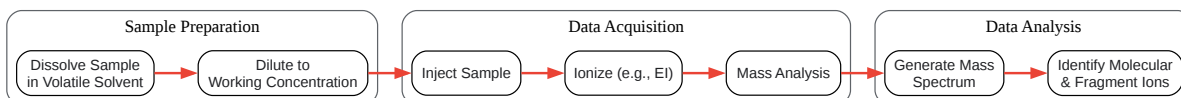
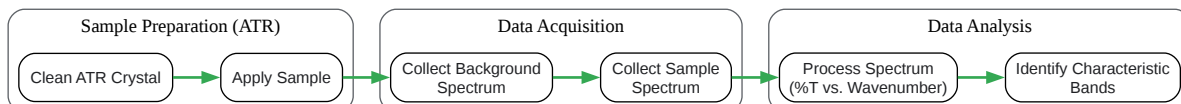
- Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range:  $m/z$  50 - 500.
- Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure elution of the compound.

#### Data Processing:

- The mass spectrum is generated, showing the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ).
- Identify the molecular ion peak ( $M^+$ ).
- Analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic pattern of bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) will result in characteristic  $M$  and  $M+2$  peaks for bromine-containing fragments.

## Workflow Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analyses described.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PubChemLite - 4'-bromo-biphenyl-3-carboxylic acid (C<sub>13</sub>H<sub>9</sub>BrO<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4'-Bromo-biphenyl-3-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332676#spectroscopic-data-of-4-bromo-biphenyl-3-carboxylic-acid-nmr-ir-ms]

### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)